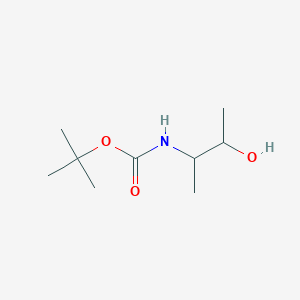

3-(Boc-amino)-2-butanol

Description

3-(Boc-amino)-2-butanol is a chemical compound that features a tert-butoxycarbonyl (Boc) protected amino group attached to a butanol backbone. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes. This compound is particularly useful in peptide synthesis and other applications where selective protection and deprotection of functional groups are required.

Properties

IUPAC Name |

tert-butyl N-(3-hydroxybutan-2-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO3/c1-6(7(2)11)10-8(12)13-9(3,4)5/h6-7,11H,1-5H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHYWVAGOJXWXIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Boc-amino)-2-butanol typically involves the protection of the amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (Et3N) or 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature. The general reaction scheme is as follows:

- Start with 3-amino-2-butanol as the precursor.

- Add di-tert-butyl dicarbonate (Boc2O) and a catalytic amount of DMAP or Et3N.

- Stir the reaction mixture at room temperature until the reaction is complete.

- Purify the product using standard techniques such as column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar reaction conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. The key steps involve the precise control of reaction parameters such as temperature, solvent flow rate, and reagent concentrations to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3-(Boc-amino)-2-butanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form different alcohol derivatives.

Substitution: The Boc-protected amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane can be used under mild conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the Boc-protected amino group under basic conditions.

Major Products

Oxidation: Formation of 3-(Boc-amino)-2-butanone.

Reduction: Formation of various alcohol derivatives.

Substitution: Formation of N-substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Protection of Amines and Amides

Overview : The primary application of 3-(Boc-amino)-2-butanol lies in the protection of amines and amides. This dual protection is crucial in multi-step synthesis processes where selective deprotection is required.

Methodology :

- The Boc protection of amines is typically performed using di-tert-butyl dicarbonate in the presence of a base such as triethylamine or 4-dimethylaminopyridine.

- Reactions are commonly conducted in anhydrous solvents like dichloromethane at room temperature.

Results :

- The Boc group provides stability under basic conditions and can be removed under mild acidic conditions, facilitating further synthetic transformations .

Microwave-Assisted Synthesis

Overview : this compound is also employed in microwave-assisted coupling reactions, which enhance the efficiency of peptide synthesis.

Methodology :

- This method utilizes nanosized reactants and nanoparticles to promote reactions without the need for organic solvents, aligning with green chemistry principles.

Results :

- Microwave-assisted techniques have shown to significantly reduce reaction times while improving yields, demonstrating an environmentally friendly approach to peptide synthesis.

Synthesis of Antitumor Agents

Case Study : The compound has been instrumental in synthesizing novel antitumor agents, particularly those targeting microtubule polymerization.

Details :

- Research has indicated that derivatives synthesized using this compound exhibit potent inhibitory effects on tubulin polymerization, making them promising candidates for cancer treatment.

- For instance, specific derivatives demonstrated IC50 values ranging from 2.6 to 18 nM against various cancer cell lines, indicating strong antiproliferative activity .

The biological activity of this compound is closely related to its role in biochemical pathways involving amino functions. The stability conferred by the Boc group may influence pharmacokinetics, affecting absorption, distribution, metabolism, and excretion profiles of synthesized compounds. This property is particularly valuable when designing drug candidates with enhanced bioavailability .

Mechanism of Action

The mechanism of action of 3-(Boc-amino)-2-butanol primarily involves the protection and deprotection of the amino group. The Boc group is stable under basic conditions but can be cleaved under acidic conditions, releasing the free amine. This selective protection allows for the sequential modification of other functional groups in the molecule without interference from the amino group.

Comparison with Similar Compounds

Similar Compounds

3-(Cbz-amino)-2-butanol: Features a carbobenzoxy (Cbz) protected amino group.

3-(Fmoc-amino)-2-butanol: Features a fluorenylmethyloxycarbonyl (Fmoc) protected amino group.

Uniqueness

3-(Boc-amino)-2-butanol is unique due to the stability of the Boc group under basic conditions and its ease of removal under mild acidic conditions. This makes it particularly useful in multi-step synthesis processes where selective protection and deprotection are crucial. In contrast, Cbz and Fmoc groups have different stability profiles and deprotection conditions, making them suitable for different synthetic applications.

Biological Activity

3-(Boc-amino)-2-butanol is a chemical compound that plays a significant role in organic synthesis, particularly in the protection of amino groups during the synthesis of biologically active molecules. Its biological activity is primarily linked to its structural features and the stability provided by the tert-butoxycarbonyl (Boc) protecting group.

- Molecular Formula : C₇H₁₅NO₃

- Molecular Weight : 159.20 g/mol

- Structure : The compound features a Boc group attached to the amino functionality of 2-butanol, enhancing its stability and reactivity in various biochemical pathways.

The Boc group serves as a protective moiety that stabilizes the amino group, allowing for selective reactions without interference from other functional groups. This stabilization enhances the compound's bioavailability and influences pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME) profiles. The compound's ability to interact with target molecules through processes like Boc-protection facilitates the synthesis of multifunctional targets essential for drug development and other applications in medicinal chemistry.

Applications in Organic Synthesis

This compound is utilized in several key applications:

- Boc Protection of Amines : It is commonly used to protect amines during multi-step synthesis processes, allowing for selective deprotection under mild acidic conditions.

- Dual Protection of Amines and Amides : The compound can also facilitate the dual protection of both amines and amides, which is beneficial in complex synthetic pathways.

- Microwave-Assisted Coupling Reactions : This method utilizes nanosized reactants and offers an environmentally friendly approach to peptide synthesis by eliminating organic solvents.

Comparative Stability and Reactivity

The stability of the Boc group under basic conditions contrasts with other protecting groups like carbobenzoxy (Cbz) and fluorenylmethyloxycarbonyl (Fmoc), which have different stability profiles. This makes this compound particularly advantageous for specific synthetic applications where selective protection and deprotection are crucial.

| Compound Name | Characteristics |

|---|---|

| 3-(Cbz-amino)-2-butanol | Features a carbobenzoxy protected amino group |

| 3-(Fmoc-amino)-2-butanol | Contains a fluorenylmethyloxycarbonyl protected amino group |

| (R)-tert-Butyl (4-hydroxybutan-2-yl)carbamate | Similar structure but different functional groups |

Case Studies and Research Findings

Research has demonstrated that compounds similar to this compound exhibit various biological activities. For example, studies on n-butanol, a related compound, have shown developmental toxicity effects in animal models, indicating that structural analogs may also influence biological outcomes depending on their specific configurations and functional groups .

Moreover, investigations into the pharmacological profiles of compounds derived from this compound highlight its potential therapeutic applications. The stability conferred by the Boc group can enhance the efficacy of drugs synthesized from this compound by improving their pharmacokinetic properties.

Q & A

Basic Questions

Q. What are the recommended storage conditions for 3-(Boc-amino)-2-butanol to ensure stability during long-term research use?

- Store the compound in a tightly sealed container under dry, inert conditions (e.g., nitrogen atmosphere) at room temperature. Avoid exposure to moisture, heat, and direct light, as these factors may degrade the Boc protecting group or induce racemization. Ensure the storage area is well-ventilated and equipped with fire-safety measures due to the compound’s alcohol functional group .

Q. What analytical techniques are most effective for confirming the purity and structure of this compound post-synthesis?

- Use 1H/13C NMR to confirm the stereochemistry and Boc-group integrity. HPLC with a chiral column can assess enantiomeric purity, while mass spectrometry (MS) verifies molecular weight. Cross-reference with literature spectra and obtain a Certificate of Analysis (COA) from suppliers to validate purity (>97%) .

Q. What safety precautions are essential when handling this compound in laboratory settings?

- Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation. In case of skin contact, rinse immediately with water for 15 minutes. Ensure eye-wash stations and safety showers are accessible. Avoid electrostatic discharge and store away from oxidizers .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to minimize side product formation in stereoselective reactions?

- Employ kinetic resolution or enzymatic catalysis to enhance stereoselectivity. Monitor reaction progress via thin-layer chromatography (TLC) or in situ FTIR to detect intermediates. Adjust solvent polarity (e.g., THF vs. DCM) to control reaction kinetics and reduce epimerization. Pre-activate substrates with mild bases like DMAP to improve coupling efficiency .

Q. What strategies resolve discrepancies in reported reaction yields when using this compound as a chiral building block in multi-step syntheses?

- Conduct reaction profiling under varying temperatures and catalysts (e.g., Pd/C vs. Ru-based). Analyze byproducts via LC-MS to identify competing pathways (e.g., Boc cleavage or β-elimination). Use DoE (Design of Experiments) to statistically optimize parameters like pH, solvent, and stoichiometry .

Q. How does the Boc protecting group influence the solubility and reactivity of this compound in different solvent systems?

- The tert-butoxycarbonyl (Boc) group increases hydrophobicity, reducing solubility in polar solvents (e.g., water) but enhancing it in apolar media (e.g., DCM). Reactivity in nucleophilic substitutions is moderated due to steric hindrance from the Boc group. For deprotection, use trifluoroacetic acid (TFA) in dichloromethane to maintain solubility while cleaving the group .

Q. What methodologies are recommended for studying the stability of this compound under acidic or basic conditions relevant to peptide synthesis?

- Perform accelerated stability studies by exposing the compound to TFA (0.1–1 M) or aqueous NaOH (pH 8–12) at controlled temperatures. Monitor degradation via HPLC-UV and quantify half-life using kinetic models. For long-term stability, conduct Arrhenius studies to predict shelf-life under storage conditions .

Data Contradiction and Validation

Q. How should researchers address the lack of published ecological toxicity data for this compound in waste management protocols?

- Assume precautionary measures by treating waste as hazardous. Use adsorption techniques (e.g., activated carbon) or chemical neutralization (e.g., hydrolysis under acidic conditions) before disposal. Collaborate with environmental chemistry labs to conduct microtoxicity assays using Daphnia magna or algal models for preliminary risk assessment .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.